molecular formula C23H16ClN3O2 B1360073 Pigment Red 21 CAS No. 6410-26-0

Pigment Red 21

Cat. No.: B1360073
CAS No.: 6410-26-0
M. Wt: 401.8 g/mol
InChI Key: XNANGTRPTFPPPE-UHFFFAOYSA-N
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Description

Pigment Red 21 is an organic compound with the molecular formula C23H16ClN3O2 and a molecular weight of 401.85 g/mol . This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pigment Red 21 typically involves the diazotization of 2-chloroaniline followed by coupling with 3-hydroxy-2-naphthoic acid . The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the successful coupling reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pigment Red 21 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pigment Red 21 has several scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in staining techniques for microscopic analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used as a pigment in plastics, textiles, and inks.

Mechanism of Action

The mechanism of action of Pigment Red 21 involves its ability to form stable complexes with metal ions and other molecules. This interaction is facilitated by the azo and hydroxyl groups, which can coordinate with metal ions, enhancing the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pigment Red 21 is unique due to its specific combination of functional groups, which confer distinct chemical properties such as high stability, vibrant color, and the ability to form stable complexes with metal ions. These properties make it particularly valuable in industrial applications as a dye and pigment .

Properties

IUPAC Name

4-[(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O2/c24-19-12-6-7-13-20(19)26-27-21-17-11-5-4-8-15(17)14-18(22(21)28)23(29)25-16-9-2-1-3-10-16/h1-14,28H,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNANGTRPTFPPPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6064329
Record name 4-((2-Chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6410-26-0
Record name 4-[2-(2-Chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6410-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenecarboxamide, 4-(2-(2-chlorophenyl)diazenyl)-3-hydroxy-N-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Naphthalenecarboxamide, 4-[2-(2-chlorophenyl)diazenyl]-3-hydroxy-N-phenyl-
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Record name 4-((2-Chlorophenyl)azo)-3-hydroxy-N-phenylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6064329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(2-chlorophenyl)azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide
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